2,3-Dimethoxyphenylpropionylchloride
Description
2,3-Dimethoxyphenylpropionylchloride is an organochlorine compound featuring a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and a propionyl chloride functional group. While specific data for this compound are scarce in the provided evidence, its structure suggests high reactivity due to the electron-donating methoxy groups and the electrophilic acyl chloride moiety. Such compounds are typically intermediates in organic synthesis, particularly in the preparation of amides, esters, or pharmaceuticals .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(2,3-dimethoxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C11H13ClO3/c1-14-9-5-3-4-8(11(9)15-2)6-7-10(12)13/h3-5H,6-7H2,1-2H3 |
InChI Key |
HDABCFMRTVRZFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,3-Dimethoxyphenylpropionylchloride with analogous compounds in terms of substituent effects, functional groups, and inferred properties.
Substituent Position and Electronic Effects
- This compound vs. In contrast, the 3,4-dihydroxy groups in the latter compound (CAS 62-31-7) increase polarity and hydrogen-bonding capacity, making it more hydrophilic . Reactivity: Acyl chlorides (as in the target compound) are more reactive toward hydrolysis and nucleophilic attack compared to amine hydrochlorides (as in CAS 62-31-7), which are stable salts .
Functional Group Comparison
- Propionyl Chloride vs. Ester Derivatives :
- 3-(2,3-Dimethylphenyl)propionic acid methyl ester (CAS 582-53-6) contains an ester group, which is less reactive than the acyl chloride in this compound. Esters require harsher conditions (e.g., acid/base catalysis) for hydrolysis, whereas acyl chlorides react rapidly with water or alcohols .
- Thermal Stability : Acyl chlorides generally have lower thermal stability compared to esters due to the labile chlorine atom, which can be displaced under mild heating .
Substituent Bulk and Steric Effects
- 2,3-Dimethoxy vs. 2,3-Dimethyl Substituents: Methoxy groups (-OCH₃) are bulkier and more polar than methyl groups (-CH₃). For example, 2,3-Dimethyl-3-hexanol (CAS 4166-46-5) has non-polar methyl substituents, leading to lower solubility in polar solvents compared to the methoxy-substituted target compound . Steric Hindrance: The larger methoxy groups may slow down reactions at the acyl chloride site by hindering nucleophilic approach, whereas smaller substituents (e.g., methyl) have minimal steric impact .
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS Number | Functional Group | Key Properties (Inferred) | Reactivity Notes |
|---|---|---|---|---|
| This compound | Not listed | Acyl chloride | High reactivity, polar, moisture-sensitive | Rapid nucleophilic substitution |
| 2-(3,4-Dihydroxyphenyl)ethylamine HCl | 62-31-7 | Amine hydrochloride | Hydrophilic, stable salt | Low reactivity, used in biochemistry |
| 3-(2,3-Dimethylphenyl)propionic acid ME | 582-53-6 | Ester | Moderate reactivity, hydrophobic | Requires catalysis for hydrolysis |
| 2,3-Dimethyl-3-hexanol | 4166-46-5 | Alcohol | Low polarity, volatile | Participates in esterification |
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